2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine
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Overview
Description
2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine typically involves multi-step organic reactions. One common method is the reaction of 3-chlorobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with sulfur and a suitable base to form the pyridine ring. The final step involves methylation of the thiol group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and methylphenyl groups can enhance its binding affinity to specific targets, while the methylthio group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine
- 2-(3-Chlorophenyl)-6-(3-methylphenyl)-4-methylthiopyridine
- 2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylsulfonylpyridine
Uniqueness
2-(3-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine is unique due to the specific positioning of the chlorophenyl and methylphenyl groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
116610-80-1 |
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Molecular Formula |
C19H16ClNS |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-(2-methylphenyl)-4-methylsulfanylpyridine |
InChI |
InChI=1S/C19H16ClNS/c1-13-6-3-4-9-17(13)19-12-16(22-2)11-18(21-19)14-7-5-8-15(20)10-14/h3-12H,1-2H3 |
InChI Key |
WSMZJEHQHLZWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC(=CC=C3)Cl)SC |
Origin of Product |
United States |
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